Ranatuerin-2N protein precursor, partial
Description
Properties
bioactivity |
Antimicribial |
|---|---|
sequence |
ILTDTLKGAAKNVAGVLLDKLKCKITGGC |
Origin of Product |
United States |
Molecular Genetics and Gene Expression of Ranatuerin 2n Precursor
Genomic Organization of Ranatuerin-2N Encoding Genes
The architecture of genes encoding ranatuerin-2 (B1576050) precursors reveals a conserved yet adaptable structure, allowing for the generation of peptide diversity. Genomic analyses, particularly in species like the North American bullfrog (Rana [Lithobates] catesbeiana), have provided significant insights into the organization of these genes.
Intron-Exon Architecture Analysis
The genes responsible for encoding ranatuerin-2 family peptides exhibit a defined intron-exon structure. Detailed gene mapping has shown that several members of the ranatuerin-2 family, such as ranatuerin-2PRc (HP2) and ranatuerin-2RC, are encoded by genes comprising three distinct exons. nih.govresearchgate.net This three-exon organization is a recurring theme among ranatuerin-2 genes and is considered characteristic for this subgroup. nih.gov
In contrast, other related ranatuerin genes, like those for ranatuerin-1 (B1576056) and ranatuerin-3RC, possess a simpler two-exon structure. nih.govresearchgate.net The presence of varying exon numbers within the broader ranatuerin family points to a dynamic evolutionary history. Furthermore, these genes can be quite large, with the gene for ranatuerin-2PRc (HP2) spanning approximately 15 kilobase pairs (kbp). nih.gov The phenomenon of alternative splicing has been observed in the two-exon ranatuerin genes, which allows for the production of different prepro sequences from a single gene, adding another layer of diversity. nih.gov This structural variation underscores the evolutionary mechanisms, such as gene duplication and alternative splicing, that contribute to the vast arsenal (B13267) of amphibian AMPs. nih.gov
| Gene Product | Number of Exons | Notes | Reference |
|---|---|---|---|
| Ranatuerin-2PRc (HP2) | 3 | Gene size is approximately 15 kbp. | nih.gov |
| Ranatuerin-2RC | 3 | Derived from a distinct three-exon gene. | nih.gov |
| Ranatuerin-4 | 3 | Derived from a distinct three-exon gene. | nih.gov |
| Ranatuerin-1 | 2 | Undergoes alternative splicing. | nih.govresearchgate.net |
| Ranatuerin-3RC | 2 | Undergoes alternative splicing. | nih.govresearchgate.net |
Promoter and Regulatory Element Identification
The specific promoter and regulatory elements for the ranatuerin-2N gene have not been fully characterized. However, studies on other amphibian AMP genes provide a general model for their regulation. The expression of these genes is tightly controlled, often in response to external stimuli like stress or pathogen exposure. nih.gov This response is mediated by regulatory elements in the promoter regions of the genes.
In amphibians, the release of AMPs is triggered by the sympathetic nervous system. nih.govresearchgate.net Stressors induce the release of catecholamines, such as norepinephrine (B1679862), which bind to adrenoreceptors on the myoepithelial cells surrounding the skin's granular glands. nih.gov This interaction causes the cells to contract, releasing the stored peptides onto the skin surface. nih.gov This physiological response is linked to transcriptional control. The signaling pathways initiated by norepinephrine can lead to the phosphorylation of transcription factors, which then bind to specific DNA sequences (promoter or enhancer regions) to activate gene expression. researchgate.net While the precise transcription factors and binding sites for ranatuerin-2N are unknown, research in other systems has identified conserved sequence motifs in the promoter regions of AMP genes that likely serve as binding sites for such regulatory proteins. nih.gov
Transcriptional Regulation of Ranatuerin-2N Gene Expression
The synthesis of ranatuerin-2N is not constant but is regulated by inducible mechanisms and varies according to developmental stage and tissue type.
Inducible Expression Mechanisms (e.g., Norepinephrine Induction)
Norepinephrine is a primary secretagogue and a potent inducer of AMPs in frogs. researchgate.netnih.gov Injection of norepinephrine stimulates the rapid discharge of peptide-containing granular glands. nih.gov Beyond just secretion, studies have shown that norepinephrine also influences the gene expression of these peptides. Research on the northern leopard frog (Lithobates pipiens) demonstrated that norepinephrine induction affects the gene expression levels of ranatuerin-2P in cutaneous secretions. researchgate.net This indicates that the same stimulus that triggers the release of the immediate peptide defense also initiates the replenishment of these stores through new gene transcription. This dual-action mechanism ensures that the frog can quickly respond to a threat while also preparing for future challenges. The process involves norepinephrine binding to adrenergic receptors, which initiates intracellular signaling cascades that ultimately activate the transcription of AMP genes. nih.govresearchgate.net
Tissue-Specific and Developmental Expression Profiles
The expression of ranatuerin-2 precursor genes is highly regulated by tissue type and developmental phase. In premetamorphic R. catesbeiana tadpoles, transcripts for ranatuerin family members have been detected in the back skin, olfactory epithelium, liver, and tail fin. researchgate.net This broad distribution in the aquatic larval stage suggests a role for these peptides in providing systemic and localized protection.
A significant shift in expression often occurs during metamorphosis, the transition from an aquatic tadpole to a terrestrial or semi-aquatic frog. Many AMPs, including some ranatuerins, are expressed at low or undetectable levels in early tadpole stages but are strongly upregulated in the adult frog. nih.gov This developmental switch is often dependent on thyroid hormone. nih.gov For instance, treatment of tadpoles with 3,5,3′-triiodothyronine (T3) can induce changes in the expression of certain ranatuerin transcripts, suggesting a "resetting" of the innate immune system to adapt to a new environment. nih.gov Furthermore, expression patterns can vary even within a species. Studies on Rana pipiens have revealed different expression profiles of ranatuerin-2P peptides among geographically distinct populations, suggesting local adaptation and genetic variation at the expression level. nih.gov
mRNA Characterization and Sequence Variants
The direct template for the ranatuerin-2N precursor protein is its corresponding messenger RNA (mRNA). Analysis of cloned cDNAs from frog skin secretions has elucidated the canonical structure of ranatuerin precursor transcripts. nih.govnih.gov A full-length transcript typically encodes a precursor protein that is subsequently processed to yield the final, active peptide. nih.gov
This precursor, as deduced from the mRNA's open reading frame, universally contains several key domains:
A signal peptide at the N-terminus, which directs the nascent protein into the secretory pathway. This region is typically 22 amino acids long and is highly conserved across different ranatuerin-2 precursors. nih.govnih.govresearchgate.net
An acidic spacer region , which is thought to keep the mature peptide inactive during transit through the cell. nih.govresearchgate.net
A propeptide convertase processing site , often a classic "-KR-" (Lysine-Arginine) motif, which is recognized by enzymes that cleave the precursor to release the mature peptide. nih.govnih.gov
The C-terminal mature peptide sequence , which is the final, biologically active antimicrobial molecule. nih.govresearchgate.net
Significant variation has been observed in ranatuerin-2 precursor sequences. While the mature peptide sequence can be highly conserved, the prepro regions (the signal peptide and acidic spacer) often show considerable divergence. nih.gov This diversity can arise from alternative splicing of the primary gene transcript, where a single gene can produce multiple mRNA variants encoding different precursor proteins that ultimately yield the same mature peptide. nih.gov This suggests that the variations in the prepro sequence may have regulatory roles, possibly influencing the efficiency of peptide processing, localization, or activation. nih.gov
| Precursor Name | Source Species | Total Amino Acids | Key Features | GenBank Accession | Reference |
|---|---|---|---|---|---|
| Ranatuerin-2PLx | Rana palustris | 71 | 22-residue signal peptide, -KR- cleavage site. | MG872823 | nih.gov |
| Ranatuerin-2Pb | Rana pipiens | Not specified in text | 22-residue signal peptide, acidic spacer, -KR- cleavage site. | MK922296 | nih.gov |
| Ranatuerin-2PRc (HP2) | R. catesbeiana | Not specified in text | Divergent mature peptide but conserved prepro sequence relative to other ranatuerins. | Not specified in text | nih.gov |
Bioinformatics Approaches for Precursor Identification and Homology Mapping
Bioinformatics has become an indispensable tool in the discovery and characterization of novel antimicrobial peptides (AMPs), including precursors for peptides like Ranatuerin-2N. These computational methods allow researchers to efficiently mine vast amounts of genomic and transcriptomic data, predict peptide sequences, and map their evolutionary relationships.
The identification of AMP precursors often begins with transcriptomic analysis, particularly of tissues known for AMP production, such as amphibian skin. researchgate.net High-throughput sequencing of RNA (RNA-seq) from these tissues generates extensive datasets of expressed genes. nih.gov Specialized bioinformatics pipelines, such as rAMPage, are designed to sift through this data to find putative AMP sequences. nih.govnih.gov This pipeline bridges the gap between large-scale sequencing and in-vitro validation by identifying potential AMPs from RNA-seq datasets for further analysis. nih.gov
A key step in this process is homology searching. Newly sequenced transcripts are compared against established protein and nucleotide databases like the NCBI non-redundant (nr) database using tools like BLAST (Basic Local Alignment Search Tool). nih.gov For instance, a putative peptide precursor, PeNi10, discovered in the dark-spotted frog (Pelophylax nigromaculatus), was initially aligned with pelophylaxin-1 (B1577068) based on its full precursor sequence. nih.gov However, further analysis revealed that the mature peptide region of PeNi10 had 100% sequence identity to Ranatuerin-2N. nih.govnih.gov
Once a potential precursor is identified, its structure is dissected using bioinformatics tools. Researchers analyze the translated open-reading frame to identify characteristic features of AMP precursors. nih.gov These typically include:
A highly conserved N-terminal signal peptide region. nih.govnih.gov
An acidic spacer peptide region. nih.gov
A propeptide convertase processing site, often a classic "-KR-" (Lysine-Arginine) motif, which signals cleavage. nih.gov
The C-terminal mature peptide sequence. nih.govnih.gov
Sequence alignment programs like Clustal Omega are used for homology mapping, which involves comparing the amino acid sequences of newly identified precursors with known AMPs. researchgate.net This allows for the detailed examination of conservation and variation. Studies on ranatuerin precursors from the American bullfrog (Lithobates catesbeianus) show that while the mature peptide sequence can be highly conserved or even identical to known AMPs, the N-terminal prepro sequences often exhibit significant variation. researchgate.netnih.gov This divergence in the prepro region, despite a conserved mature peptide, suggests a complex evolutionary history involving gene duplication and diversification. nih.gov
The table below summarizes the sequence identity of selected putative AMP precursors from L. catesbeianus compared to their closest known matches, illustrating the variability in both the prepro and mature peptide regions.
| Putative Peptide | Best Match (Mature Peptide) | Mature Peptide Identity (%) | Prepro Region Identity (%) |
| HP2 (Ranatuerin-2PRc) | Ranatuerin-2PRc | 69% | 77% |
| HP3 | Ranacyclin-Ca | 68% | 49% |
| HP4 | Ranatuerin-1 | 100% | 76% |
| HP8 | Ranatuerin-3RC | 100% | 65% |
| Data sourced from studies on L. catesbeianus tadpoles. nih.gov |
Furthermore, bioinformatics approaches extend to gene-level analysis. By mapping the precursor-encoding transcripts back to a reference genome, researchers can determine the gene structure, including the number and size of exons and introns. researchgate.netnih.gov This has revealed considerable diversity in AMP-encoding genes. For example, in L. catesbeianus, genes for ranatuerin-2 family members, such as Ranatuerin-2PRc, are composed of three exons and can be quite large (up to 15 kbp). nih.gov In contrast, other related AMPs may be encoded by genes with one or two exons. nih.gov This analysis also provides strong evidence for alternative splicing as a mechanism for generating AMP diversity, where a single gene can produce multiple transcript variants, leading to variations in both the prepro and mature peptide sequences. researchgate.netnih.gov
The combination of transcriptomic mining, homology searching, precursor sequence analysis, and gene mapping provides a powerful, multi-faceted bioinformatics strategy for identifying novel ranatuerin precursors and understanding their molecular and evolutionary context. nih.gov
Biosynthesis and Post Translational Processing of Ranatuerin 2n Protein Precursor
Preproprotein Structure and Domain Organization
The initial translation product of the ranatuerin-2N gene is a preproprotein, an inactive precursor that is significantly larger than the final, mature peptide. This precursor has a distinct modular structure, typically comprising three key domains: a signal peptide, an acidic pro-sequence, and the mature peptide domain. nih.govmdpi.comresearchgate.netnih.gov This organization is a common feature among amphibian antimicrobial peptides. nih.gov
Table 1: Domain Organization of Ranatuerin-2 (B1576050) Protein Precursors
| Domain | Approximate Length (amino acids) | Key Features |
| Signal Peptide | 22 | Hydrophobic N-terminus; directs the preproprotein to the secretory pathway. |
| Acidic Pro-sequence | ~17-25 | Rich in acidic residues (aspartic and glutamic acid); acts as a spacer and may inhibit premature activity. |
| Mature Peptide | ~28-34 | Cationic and amphipathic; contains the biologically active peptide, often with a C-terminal "Rana box" motif. |
Signal Peptide Cleavage
The N-terminus of the ranatuerin-2N preproprotein is characterized by a signal peptide, typically around 22 amino acids in length. nih.govmdpi.com This hydrophobic sequence is crucial for guiding the nascent polypeptide chain into the endoplasmic reticulum (ER), the first step in the secretory pathway. The highly conserved nature of this signal sequence across different amphibian antimicrobial peptide families allows for the use of degenerate primers in molecular cloning techniques to identify novel peptide precursors.
Once inside the ER, the signal peptide is recognized and cleaved by a signal peptidase. This proteolytic event is a critical and early step in the maturation process, separating the proprotein (comprising the acidic pro-sequence and the mature peptide) from the signal sequence, which is subsequently degraded. This cleavage event is essential for the further processing and trafficking of the propeptide through the Golgi apparatus.
Acidic Pro-sequence (Intervening Sequence) Functionality
Following the signal peptide is an acidic pro-sequence, also referred to as an intervening or spacer sequence. This domain is notably rich in acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govmdpi.com The negative charge of this region is thought to play a crucial role in neutralizing the cationic nature of the mature peptide domain, thereby preventing the peptide from exhibiting premature antimicrobial activity and potential toxicity to the host's own cells during its transit through the secretory pathway.
Furthermore, this acidic spacer may act as a chaperone, ensuring the correct folding of the mature peptide domain. The presence of this pro-sequence is a common strategy observed in the biosynthesis of many other antimicrobial peptides and toxins, serving as a protective mechanism until the peptide is ready for secretion.
Mature Peptide Domain within the Precursor
Located at the C-terminus of the preproprotein is the domain that will become the mature, biologically active ranatuerin-2N peptide. nih.govmdpi.comresearchgate.net This domain is typically cationic and amphipathic, properties that are essential for its antimicrobial function, which often involves interaction with and disruption of microbial cell membranes.
A characteristic feature of many ranatuerin-2 peptides is the presence of a C-terminal "Rana box". nih.gov This is a cyclic structure formed by a disulfide bond between two cysteine residues, enclosing a heptapeptide (B1575542) loop. nih.govnih.gov This structural motif is important for the biological activity and stability of the peptide.
Proteolytic Processing Mechanisms and Convertase Sites (e.g., Lys-Arg site)
The liberation of the mature ranatuerin-2N peptide from its proprotein form is dependent on specific proteolytic cleavage events. A highly conserved feature at the junction between the acidic pro-sequence and the mature peptide domain is a dibasic cleavage site, most commonly a Lysine-Arginine (-KR-) pair. nih.govmdpi.com This motif is a canonical recognition site for a class of enzymes known as proprotein convertases. nih.gov
Identification of Key Processing Enzymes
While the specific enzymes responsible for processing the ranatuerin-2N precursor have not been definitively identified in all cases, members of the subtilisin/kexin-like proprotein convertase (PC) family are the primary candidates for cleavage at the -KR- site. Furin is a well-characterized member of this family that is known to process a wide variety of precursor proteins at dibasic sites within the trans-Golgi network.
In addition to the initial proprotein convertase cleavage, other peptidases are present in amphibian skin secretions. mdpi.comacs.org These can include metalloproteases and endopeptidases that may be involved in further processing or degradation of the secreted peptides. mdpi.comacs.org For instance, an endopeptidase termed magaininase has been identified in the skin secretions of Xenopus laevis and is known to cleave peptides based on their secondary structure. mdpi.com The formation of the C-terminal amide, a common post-translational modification in bioactive peptides, is catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM). nih.govsemanticscholar.org The formation of the intramolecular disulfide bond in the Rana box is likely catalyzed by protein disulfide isomerases within the endoplasmic reticulum. nih.govnih.gov
Sequential Cleavage Events in the Secretory Pathway
The maturation of the ranatuerin-2N protein precursor follows a sequential series of events as it traverses the secretory pathway.
Signal Peptide Cleavage: Upon entry into the endoplasmic reticulum, the N-terminal signal peptide is cleaved off by a signal peptidase.
Folding and Disulfide Bond Formation: Within the ER, the resulting proprotein folds, and the intramolecular disulfide bond that forms the C-terminal Rana box is established, a process likely assisted by protein disulfide isomerases.
Proprotein Convertase Cleavage: The proprotein is then transported to the trans-Golgi network, where a proprotein convertase, such as furin, recognizes and cleaves the polypeptide chain at the C-terminal side of the dibasic -KR- site. This event liberates the mature ranatuerin-2N peptide from the acidic pro-sequence.
C-terminal Amidation (if applicable): For ranatuerin peptides that are C-terminally amidated, this modification is catalyzed by the enzyme PAM, often occurring in the secretory granules. This amidation can be crucial for the peptide's full biological activity. nih.govnih.govfrontiersin.org
Secretion: Finally, the mature, active ranatuerin-2N peptide is stored in granular glands in the skin and is released upon stimulation, such as in response to stress or injury, to exert its antimicrobial effects. mdpi.com
This intricate and highly regulated pathway ensures that the potent ranatuerin-2N peptide is produced and stored in an inactive form, only becoming active upon secretion when it is needed for defense against pathogens.
Subcellular Localization and Trafficking Pathways of the Precursor
The biosynthesis of the ranatuerin-2N protein precursor follows the standard secretory pathway for peptides destined for export from the cell.
Synthesis and Translocation: The process begins with the translation of the ranatuerin-2N mRNA on ribosomes. The N-terminal signal peptide sequence on the nascent prepropeptide directs the ribosome-mRNA-peptide complex to the membrane of the endoplasmic reticulum (ER). nih.govresearchgate.net The precursor protein is then translocated into the ER lumen.
Processing in the ER and Golgi: Within the ER, the signal peptide is cleaved off, and post-translational modifications such as disulfide bond formation are initiated. nih.gov The resulting propeptide is then transported from the ER to the Golgi apparatus. In the Golgi, further processing can occur, and the propeptide is sorted and packaged into secretory vesicles. nih.gov For peptides requiring C-terminal amidation, the necessary enzymes are also packaged within these vesicles.
Storage in Granular Glands: In amphibians, these secretory vesicles traffic to and accumulate within specialized structures in the skin called granular glands. researchgate.net These glands serve as reservoirs for a cocktail of bioactive peptides, including antimicrobial peptides like ranatuerin-2. The mature peptide is liberated from its acidic spacer peptide region by propeptide convertases, a process that may occur late in the secretory pathway or upon secretion. nih.govnih.gov
Secretion: The stored peptides are released onto the skin surface in response to stress or injury, providing a rapid chemical defense against pathogens and predators. researchgate.netnih.gov
This pathway ensures that the potent, membrane-active mature peptide is safely synthesized and stored in an inactive or less active propeptide form, preventing damage to the host's own cells, and is only fully activated and released when needed for defense. nih.gov
Molecular Structure and Conformation of Ranatuerin 2n Precursor and Its Derived Peptides
Primary Amino Acid Sequence Analysis of Ranatuerin-2N Protein Precursor, Partial
The Ranatuerin-2N protein is biosynthesized as a precursor, a larger polypeptide that undergoes several modifications to release the final, active antimicrobial peptide. While the complete amino acid sequence for the Ranatuerin-2N precursor from the black-spotted frog, Pelophylax nigromaculatus, is not fully documented in public databases, its structure can be inferred from numerous homologous peptides cloned from other frog species. nih.govnih.govnih.govresearchgate.netmdpi.com
A typical ranatuerin-2 (B1576050) precursor is organized into distinct domains:
Signal Peptide: A sequence of approximately 22 amino acids at the N-terminus that directs the precursor protein into the secretory pathway. nih.govmdpi.com
Acidic Spacer Region: A variable-length acidic peptide segment that follows the signal peptide. nih.govresearchgate.netmdpi.com
Processing Site: A specific amino acid motif, typically dibasic like Lysyl-Arginine (-KR-), that is recognized and cleaved by propeptide convertase enzymes. nih.govmdpi.com
Mature Peptide: The C-terminal region that becomes the final, biologically active antimicrobial peptide after cleavage. nih.govresearchgate.netmdpi.com
A peptide identified as PeNi10, derived from Pelophylax nigromaculatus, was found to have 100% sequence identity with the mature region of Ranatuerin-2N. nih.gov
Sequence alignment of ranatuerin-2 precursors from different frog species reveals a pattern of conserved and variable regions. The N-terminal signal peptide domain is highly conserved across species, indicating its fundamental role in protein trafficking. nih.govresearchgate.netmdpi.com Similarly, the dibasic -KR- cleavage site is a conserved motif essential for the enzymatic release of the mature peptide. nih.govmdpi.com
In contrast, the primary sequence of the mature peptide and the acidic spacer region show significant variability. nih.govmdpi.com Despite this sequence diversity, mature ranatuerin-2 peptides share a critical structural motif known as the "Rana box." This is a cyclic domain at the C-terminus formed by an intramolecular disulfide bridge between two cysteine residues. nih.govmdpi.com This feature is crucial for the peptide's biological activity and stability. nih.govnih.gov
| Peptide Precursor | Source Organism | Domain | Sequence |
|---|---|---|---|
| Ranatuerin-2-AW | Amolops wuyiensis | Signal Peptide | MKSLILFLLFLLVLSICALEE |
| Acidic Spacer | EESEDDEIQETNGNEEE | ||
| Cleavage Site | KR | ||
| Mature Peptide | GFLSFLKGAAKGVFKVALKGLAKCKLSGC | ||
| Ranatuerin-2Pb | Rana pipiens | Signal Peptide | MKSVILFLLFLLVLSICALEE |
| Acidic Spacer | EDSEEEEEEEGTDLN | ||
| Cleavage Site | KR | ||
| Mature Peptide | GFLGFLRPKVAGVAKGVAKDLAGKLLETLKCKITGC | ||
| Ranatuerin-2PLx | Rana palustris | Signal Peptide | MKSIILFLLFLLVLSICALEE |
| Acidic Spacer | EESEDDEIQETNGNEEE | ||
| Cleavage Site | KR | ||
| Mature Peptide | GFLSFLKGAAKGVFKVALKGLAKCKLSGC |
This table illustrates the typical domain structure of Ranatuerin-2 precursors based on homologous sequences. The exact sequence for the Ranatuerin-2N precursor remains partial. nih.govresearchgate.netmdpi.com
The designation "this compound" indicates that the complete cDNA sequence encoding the entire precursor protein has not been fully characterized or deposited. Typically, this means that researchers have successfully identified the sequence of the mature, active peptide, but not the N-terminal signal peptide and acidic spacer regions.
This missing information has significant structural and biological implications. Without the full precursor sequence, the precise mechanisms governing the synthesis, folding, and secretion of Ranatuerin-2N remain inferred rather than definitively known. The signal peptide's sequence is critical for understanding how the precursor is targeted and translocated into the endoplasmic reticulum for secretion. The acidic spacer is believed to play a role in preventing the active peptide from functioning prematurely within the host cell, and its sequence could provide insights into the regulation of the peptide's activation.
Predicted Secondary Structure Elements (e.g., alpha-helix, beta-sheet, random coil)
Like many antimicrobial peptides, the mature Ranatuerin-2N peptide is predicted to exhibit conformational flexibility. In aqueous solutions, studies on homologous peptides such as Ranatuerin-2CSa show that they lack a defined secondary structure and exist in a disordered, or random coil, state. mdpi.com
However, upon interaction with a membrane-mimetic environment, such as the solvent trifluoroethanol (TFE) or lipid vesicles, these peptides undergo a significant conformational change. mdpi.comnih.gov They fold into a well-defined, amphipathic α-helical structure. nih.govuniprot.org This amphipathic nature, with one face of the helix being hydrophobic and the other hydrophilic, is critical for its ability to interact with and disrupt microbial cell membranes. Some analyses of related peptides also predict the presence of β-strands or extended coils, often in the turn or loop regions of the molecule. uniprot.org
Tertiary Structure Predictions and Computational Modeling
Computational modeling is a powerful tool for predicting the three-dimensional structure of proteins like Ranatuerin-2N. Modern deep-learning-based tools such as AlphaFold2 (utilized through platforms like ColabFold) and other programs like PEPFOLD-3 are used to model the tertiary structures of AMPs with high accuracy. nih.govnih.gov
Conformational Dynamics and Stability of the Precursor and its Active Fragments
The conformational dynamics of the mature Ranatuerin-2N peptide are central to its function. The transition from a disordered random coil in the aqueous environment of bodily fluids to a stable α-helical structure upon encountering a bacterial membrane is a key event. mdpi.comnih.gov This environment-triggered folding allows the peptide to remain inactive and soluble until it reaches its target.
Biological Roles and Mechanisms of Action of Ranatuerin 2n Precursor Derived Peptides
Receptor or Target Molecule Identification and Binding Affinity
The primary targets for many ranatuerin-2N derived peptides are the cell membranes of microorganisms. qub.ac.uknih.gov These peptides are typically cationic, allowing them to preferentially interact with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. nih.gov This electrostatic attraction is a critical first step in their mechanism of action. The hydrophobicity of the peptide then facilitates its insertion into the lipid bilayer, leading to membrane disruption. qub.ac.uk
While a specific, unique protein receptor on microbial surfaces is generally not required for their primary antimicrobial function, some related amphibian peptides have shown affinity for specific molecular targets. qub.ac.uk For instance, research on the anticancer properties of ranatuerin-derived peptides suggests interactions with the membranes of cancer cells, which are also typically more negatively charged than normal mammalian cells due to a higher concentration of anionic molecules like phosphatidylserine. nih.govqub.ac.uk
Furthermore, some studies on related peptides suggest more specific interactions. One possibility is that peptides like Ranatuerin-2PLx could bind to cell-surface death receptors, such as CD95, DR4, and DR5, acting as a pro-apoptotic ligand that triggers intracellular signaling cascades. nih.gov Once inside the cell, these peptides can interact with various intracellular molecules, including nucleic acids. nih.govasm.org Some antimicrobial peptides are known to bind to DNA and RNA, interfering with essential cellular processes. nih.govasm.orgresearchgate.net
Molecular and Cellular Mechanisms of Action
The biological effects of ranatuerin-2N precursor-derived peptides are executed through a combination of direct physical disruption of cellular structures and interference with key intracellular functions.
A principal mechanism of action for ranatuerin-family peptides is the permeabilization and disruption of cell membranes. nih.govqub.ac.ukmdpi.comnih.gov After initial electrostatic binding to the membrane surface, these amphipathic peptides insert themselves into the lipid bilayer. This process is believed to follow models such as the "toroidal pore" or "carpet" model. nih.gov In the toroidal pore model, the peptides induce the lipid monolayers to curve continuously from the outer to the inner leaflet, creating a water-filled pore lined by both peptides and lipid head groups. This disrupts the membrane's integrity, leading to the leakage of cytoplasmic contents and cell death. nih.gov
The peptide Ranatuerin-2Pb and its analogues have been shown to act via membrane permeabilization. nih.gov Similarly, an engineered analogue of Ranatuerin-2-AW demonstrated rapid bacterial killing through membrane disruption. qub.ac.ukmdpi.comresearchgate.net This membrane-lytic activity is often the primary mechanism for their potent antimicrobial effects. nih.gov The anticancer activity of some ranatuerins is also attributed mainly to the disruption of the cancer cell membrane. nih.gov
Beyond membrane disruption, a growing body of evidence shows that ranatuerin peptides and other AMPs can translocate into the cell and interfere with vital intracellular processes. nih.govnih.govasm.orgasm.org This intracellular activity can be a primary or a supportive mechanism to ensure efficient killing of the target cell. nih.govasm.org
One of the key intracellular mechanisms observed for ranatuerin peptides is the induction of apoptosis, or programmed cell death, particularly in cancer cells. The peptide Ranatuerin-2PLx was found to trigger apoptosis in prostate cancer cells, a process confirmed by the activation of Caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov It is possible that after entering the cell, the peptide interferes with intracellular organelles like mitochondria to initiate the apoptotic pathway. nih.gov
Additionally, many AMPs are capable of inhibiting the synthesis of macromolecules. nih.govnih.gov Once inside the cytoplasm, they can bind to nucleic acids (DNA and RNA) or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis. nih.govasm.orgresearchgate.net For example, the antimicrobial peptide buforin II is known to penetrate the cell membrane and inhibit cellular functions. asm.org The ability of AMPs to target multiple intracellular functions makes it more difficult for microbes to develop resistance. researchgate.net
Role in Innate Immunity and Host Defense
Antimicrobial peptides derived from the Ranatuerin-2N precursor are fundamental components of the innate immune system of amphibians. nih.gov Secreted from granular glands in the skin, they serve as a rapid, non-specific, first line of chemical defense against a wide array of potential pathogens in their environment, including bacteria and fungi. nih.govnih.govnih.gov The production and secretion of these peptides are often triggered in response to stress or infection, providing immediate protection against microbial invasion. nih.gov
The role of these peptides extends beyond direct killing of microbes. As part of the host defense system, they represent an evolutionarily conserved strategy to manage pathogenic threats. asm.orgnih.gov Their broad-spectrum activity and membrane-targeting mechanism, which is difficult for microbes to develop resistance against, make them highly effective defenders. qub.ac.uknih.gov The diversity of AMPs like ranatuerins found in frog skin highlights their importance in providing comprehensive protection for the host organism. nih.gov
Modulation of Cellular Signaling Pathways
Ranatuerin-2N derived peptides can exert their biological effects, particularly their anticancer activities, by modulating key cellular signaling pathways. While the membrane is a primary target, subsequent intracellular events are often mediated by complex signaling cascades.
A significant finding is the ability of Ranatuerin-2PLx to induce apoptosis. nih.govnih.gov This process is tightly regulated by signaling pathways, and the observed activation of Caspase-3 by Ranatuerin-2PLx in cancer cells is a clear indicator of its ability to modulate the apoptotic pathway. nih.govnih.gov It has been proposed that cationic peptides can interact with the acidic phospholipids (B1166683) in cancer cell membranes, which may localize signaling proteins to the plasma membrane and trigger apoptosis signaling. nih.gov Another possibility is the binding of the peptide to cell-surface death receptors, which directly incites an intracellular signaling cascade. nih.gov
While direct modulation of other specific pathways by Ranatuerin-2N peptides is still under investigation, AMPs with anticancer properties are known to affect pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. For instance, the peptide melittin (B549807) has been shown to suppress tumor growth by down-regulating the TGF-β-mediated ERK signal pathway. qub.ac.uk Given the observed anti-proliferative effects of ranatuerin peptides, it is plausible that they also interact with these or similar oncogenic signaling networks. nih.govnih.gov
Biofilm Inhibition Mechanisms
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govportlandpress.com Peptides derived from the Ranatuerin-2N precursor have demonstrated significant activity against biofilms, both in preventing their formation and in eradicating established ones. nih.govmdpi.com
The mechanisms behind this antibiofilm activity are multifaceted. One proposed mechanism is that the peptides prevent the initial attachment of planktonic bacteria to a surface, which is the first critical step in biofilm formation. researchgate.netportlandpress.com This may be achieved by the peptide's ability to coat either the surface or the bacteria themselves. researchgate.netportlandpress.com
For established biofilms, ranatuerin peptides can disrupt the biofilm matrix and kill the embedded cells. nih.govmdpi.com Research on Ranatuerin-2Pb and its analogues showed they have potent inhibition and eradication effects against Staphylococcus aureus biofilms. nih.gov One theory suggests that AMPs can be transferred through pores within the extracellular biofilm matrix to reach the embedded bacteria. nih.gov The degradation of the biofilm can occur through the direct killing of the sessile bacteria or by promoting the detachment of live bacteria from the biofilm community. portlandpress.com The activity of these peptides against biofilms is typically quantified by the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration that prevents biofilm formation, and the Minimal Biofilm Eradication Concentration (MBEC), the concentration needed to destroy a pre-formed biofilm. nih.gov
| Peptide | Organism | MBIC (µM) | MBEC (µM) | Source |
| Ranatuerin-2Pb | S. aureus | 64 | >128 | nih.gov |
| RPa | S. aureus | 64 | >128 | nih.gov |
| RPb | S. aureus | 32 | 128 | nih.gov |
| [Ser23,29]R2AW | S. aureus | 128 | >128 | mdpi.com |
| [Ser23,29]R2AW | E. coli | 128 | >128 | mdpi.com |
Structure-Activity Relationship Studies of Ranatuerin-2N Derived Peptides
The biological functions of peptides derived from the Ranatuerin-2N precursor are intrinsically linked to their primary and secondary structures. Researchers have extensively investigated these relationships by systematically modifying the peptide sequences through truncation and amino acid substitutions, and by examining the roles of conserved structural motifs. These studies provide crucial insights into the molecular determinants of their antimicrobial and anticancer activities.
Impact of Truncation and Amino Acid Substitutions
Alterations to the length and amino acid composition of Ranatuerin-2N derived peptides have profound effects on their biological activity, including their antimicrobial spectrum and potency, as well as their toxicity to mammalian cells.
Truncation studies on Ranatuerin-2Pb have demonstrated that the C-terminal region is critical for its broad-spectrum antimicrobial activity. nih.gov The full-length peptide, Ranatuerin-2Pb, exhibits activity against various bacteria and fungi. A truncated analogue, RPa , which has the C-terminal dipeptide 'RT' removed, showed a significant loss of activity against several microbial strains, including Candida albicans, methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Pseudomonas aeruginosa. nih.gov In contrast, another truncated analogue, RPb , which consists of the first 16 N-terminal amino acids and is amidated at the C-terminus, not only retained but in some cases exhibited enhanced broad-spectrum antimicrobial activity. nih.gov Notably, the hemolytic activity of these peptides decreased with truncation, with RPb showing the highest therapeutic index. nih.gov
Similarly, modifications to Ranatuerin-2-AW (R2AW) , isolated from the Wuyi torrent frog (Amolops wuyiensis), have provided valuable structure-activity relationship data. mdpi.comnih.gov A truncated version, R2AW(1-22) , lacking the C-terminal "Rana box," showed no antibacterial activity. qub.ac.uk However, amidation of this truncated peptide to create R2AW(1-22)-NH₂ restored antibacterial activity to a level similar to the parent peptide, indicating the importance of a neutral or cationic C-terminus. mdpi.comqub.ac.uk Further amino acid substitutions in the truncated and amidated scaffold led to a significant enhancement of bioactivity. The analogue [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ , designed to increase cationicity and hydrophobicity, displayed remarkably improved antibacterial and anticancer activities. mdpi.comnih.gov Specifically, the substitution of the acidic aspartic acid at position 4 and the neutral asparagine at position 19 with lysine (B10760008), and the substitution of the lysine at position 20 with leucine, dramatically increased the peptide's potency. mdpi.comresearchgate.net
Studies on Ranatuerin-2PLx (R2PLx) also highlight the importance of the C-terminal region. nih.govnih.gov Deletion of the C-terminal "Rana box" to create R2PLx-22 resulted in a marked decrease in both antimicrobial and antiproliferative activities. nih.gov Furthermore, a substitution within the "Rana box" of the full-length peptide, replacing the cationic lysine at position 24 with a neutral serine to create S⁻²⁴-R2PLx , also significantly impaired its biological activity. nih.gov This suggests that both the structural integrity of the C-terminal loop and the positive charge within it are crucial for the potent bioactivity of R2PLx. nih.govnih.gov
Table 1: Effects of Truncation and Amino Acid Substitution on the Bioactivity of Ranatuerin-2Pb and its Analogues
| Peptide | Sequence | Modification | Antimicrobial Activity Summary | Hemolytic Activity (HC₅₀ in µM) |
|---|---|---|---|---|
| Ranatuerin-2Pb | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT | Parent Peptide | Active against S. aureus, E. coli, C. albicans, MRSA. nih.gov | 16.11 nih.gov |
| RPa | SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGC | Truncation (removal of C-terminal RT) | Reduced activity; inactive against C. albicans, MRSA, E. faecalis, P. aeruginosa. nih.gov | 63.90 nih.gov |
| RPb | SFLTTVKKLVTNLAAL-NH₂ | Truncation (N-terminal 16 residues) and C-terminal amidation | Broad-spectrum activity retained/enhanced. nih.gov | 178.0 nih.gov |
Table 2: Effects of Truncation and Amino Acid Substitution on the Bioactivity of Ranatuerin-2-AW (R2AW) and its Analogues
| Peptide | Sequence | Modification | Antimicrobial Activity Summary (MIC in µM) | Anticancer Activity |
|---|---|---|---|---|
| R2AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | Parent Peptide | Moderate activity (MIC 64-128 against tested strains). mdpi.com | Moderate researchgate.net |
| R2AW(1-22) | GFMDTAKNVAKNVAATLLDKLK | Truncation (removal of Rana box) | Inactive. qub.ac.uk | Almost lost researchgate.net |
| R2AW(1-22)-NH₂ | GFMDTAKNVAKNVAATLLDKLK-NH₂ | Truncation and C-terminal amidation | Activity similar to R2AW. mdpi.comqub.ac.uk | Active only at 100 µM researchgate.net |
| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | GFMKTAKNVAKNVAATLLKLLK-NH₂ | Truncation, amidation, and substitutions | Significantly enhanced activity (MIC 2-8 against tested strains). mdpi.com | Broad-spectrum and potent researchgate.net |
Role of Specific Structural Motifs (e.g., "Rana box", disulfide bonds)
The "Rana box" is a conserved cyclic heptapeptide (B1575542) domain at the C-terminus of many ranatuerin peptides, formed by a disulfide bond between two cysteine residues. mdpi.comnih.gov The function of this motif appears to be context-dependent, varying among different peptide families and even within the ranatuerin-2 (B1576050) family. nih.govmdpi.com
In the case of Ranatuerin-2PLx , the "Rana box" is crucial for its biological activity. nih.gov Deleting this domain led to a significant reduction in both antimicrobial and anticancer effects. nih.gov Circular dichroism studies revealed that the removal of the "Rana box" from R2PLx resulted in a marked decrease in its α-helical content in a membrane-mimetic environment, suggesting the loop is important for maintaining a stable helical structure necessary for membrane interaction. nih.gov Furthermore, the positive charge within the loop is also vital, as replacing a cationic residue with a neutral one diminished its activity. nih.gov
Comparative Genomics and Evolutionary Analysis of Ranatuerin 2n Precursors
Phylogenetic Relationships within the Ranatuerin Family and Other Amphibian Peptides
The ranatuerin family of antimicrobial peptides (AMPs) is a well-established group within the diverse arsenal (B13267) of amphibian skin defenses. Phylogenetic analyses based on the amino acid sequences of the mature peptides and their precursors consistently place ranatuerin-2 (B1576050) peptides within a distinct clade, separate from other ranid frog AMP families such as brevinins, esculentins, and temporins. elsevierpure.comresearchgate.netnih.gov While these families share a common ancestry as defense peptides, they have diverged significantly over evolutionary time.
Molecular heterogeneity within the ranatuerin-2 family itself has proven to be a valuable tool for understanding the phylogenetic interrelationships between different frog species, particularly within the family Ranidae. elsevierpure.comresearchgate.net The specific amino acid sequences of ranatuerin-2 peptides can act as molecular markers, helping to clarify taxonomic classifications and resolve evolutionary histories among closely related species. For instance, ranatuerin-2 peptides have been found in ranid frogs of both Eurasian and North American origin, and their sequence variations often correlate with the geographic distribution of these species. elsevierpure.com
Conservation and Divergence of Precursor Sequences Across Species
The precursor of ranatuerin-2N, like many other amphibian AMPs, exhibits a tripartite structure consisting of a signal peptide, an acidic propeptide, and the C-terminal mature peptide. nih.govias.ac.in This modular organization is a hallmark of these defense molecules and provides a framework for understanding the contrasting evolutionary pressures acting on different regions of the precursor.
Signal Peptide Conservation
In stark contrast to the variability of the mature peptide, the N-terminal signal peptide of ranatuerin-2N precursors displays a high degree of conservation across different frog species. ias.ac.innih.govresearchgate.net This 22-amino-acid sequence plays a crucial role in guiding the precursor protein into the endoplasmic reticulum for secretion. Its conserved nature suggests a strong functional constraint, as any significant alteration could impair the proper trafficking and release of the antimicrobial peptide. nih.gov This conservation is not unique to the ranatuerin family; highly conserved signal peptides are a common feature among many amphibian AMPs, indicating a shared and ancient secretory pathway. ias.ac.inresearchgate.net
Mature Peptide Hypervariability
The C-terminal region of the precursor, which gives rise to the mature ranatuerin-2N peptide, is characterized by hypervariability. nih.govnih.govresearchgate.net This remarkable sequence diversity is observed both between different species and sometimes even within a single species, where multiple paralogous genes may exist. nih.govresearchgate.net This high rate of evolution is thought to be driven by the constant selective pressure exerted by a wide array of pathogens in the environment. oup.comnih.gov The variation in the mature peptide sequence directly impacts its antimicrobial activity and spectrum, allowing frogs to adapt their chemical defenses to combat specific local threats. nih.govnih.gov
Evolutionary Mechanisms Driving Diversity
The extraordinary diversity of ranatuerin-2N and other amphibian AMPs is the result of several key evolutionary mechanisms acting in concert.
Gene Duplication: A primary engine for the evolution of new peptide functions is gene duplication. elsevierpure.comnih.govnih.gov The creation of redundant gene copies allows one copy to maintain its original function while the other is free to accumulate mutations and potentially evolve novel antimicrobial properties. This process is believed to be responsible for the expansion of the ranatuerin-2 gene family and the presence of multiple distinct ranatuerin peptides in the skin secretions of a single frog species.
Positive Selection: The hypervariability of the mature peptide region is a strong indicator of positive Darwinian selection. oup.com This evolutionary pressure favors amino acid changes that enhance the peptide's effectiveness against pathogens. The constant "arms race" between the frog's immune system and evolving microorganisms drives the rapid diversification of these defense molecules.
Hypermutation: Some studies suggest that a process of accelerated mutation, or hypermutation, may be at play in the C-terminal domain of amphibian AMP precursors. nih.gov This could involve specialized DNA polymerases that introduce mutations at a higher rate in this specific region of the gene, further fueling the generation of novel peptide variants. nih.gov
Biogeographical and Speciation Correlates of Ranatuerin-2N Evolution
The geographical distribution of ranid frogs is closely linked to the evolutionary trajectory of their ranatuerin-2N peptides. As frog populations become geographically isolated, they are exposed to different local pathogen communities. This localized selective pressure can lead to the divergence of their AMPs, including ranatuerin-2N. Over time, this molecular divergence can contribute to reproductive isolation and, ultimately, the formation of new species.
The distribution of specific ranatuerin-2 peptide families often mirrors the biogeographical history of the host species. For example, distinct lineages of ranatuerin-2 peptides are found in North American and Eurasian ranid frogs, reflecting the ancient separation of these landmasses. elsevierpure.com Therefore, the study of ranatuerin-2N evolution not only provides insights into the adaptation of the amphibian immune system but also offers valuable clues about the historical biogeography and speciation patterns of the frogs themselves.
Methodological Approaches for Ranatuerin 2n Protein Precursor Research
Molecular Cloning and Expression Strategies for Precursor cDNA
The foundational step in studying the Ranatuerin-2N precursor is to isolate its genetic blueprint. This is achieved through molecular cloning of the complementary DNA (cDNA), which is reverse-transcribed from messenger RNA (mRNA) extracted from the frog's skin.
A common and effective technique is the "shotgun" cloning method. nih.gov This involves creating a cDNA library from the total mRNA harvested from the frog's skin secretions. nih.govnih.gov Researchers design specific primers based on highly conserved regions found in the signal peptide sequence of known amphibian antimicrobial peptide precursors. bioone.org Using a technique called 3' Rapid Amplification of cDNA Ends (3'-RACE), scientists can specifically amplify the cDNAs of interest. bioone.orgspringernature.com
Once amplified, these cDNA fragments are inserted into cloning vectors, creating a library of genetic information. This library is then screened to find the specific clone containing the sequence for the Ranatuerin-2N precursor. The identified cDNA sequence reveals the full amino acid sequence of the precursor protein, which typically includes a signal peptide, an acidic propeptide region, and the sequence of the mature, active peptide. nih.govresearchgate.net This genetic information is crucial for all subsequent structural and functional studies.
Recombinant Protein Expression and Purification Techniques
While many studies opt for the chemical synthesis of the final, mature ranatuerin peptides due to their relatively small size, recombinant expression is a viable and important strategy for producing the precursor protein or its fragments for specific studies. nih.govnih.govmdpi.com This method allows for the production of larger quantities of the protein and is essential for studying the enzymatic processing of the precursor.
The most common host system for this purpose is the bacterium Escherichia coli. nih.govnih.gov The cDNA encoding the Ranatuerin-2N precursor (or a modified version) is inserted into an expression vector, such as pET-25b(+), which is then introduced into an E. coli strain like BL21(DE3). nih.govplos.org Expression of the recombinant protein is typically induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the bacterial culture. nih.gov
Purification of the expressed protein is a multi-step process. youtube.com Often, the recombinant protein is designed with a tag, such as a polyhistidine-tag (His-tag), which allows for initial purification using affinity chromatography. nih.govnih.gov Subsequent purification steps, such as gel filtration chromatography, are used to separate the protein from any remaining contaminants and aggregates, yielding a pure sample for analysis. youtube.com
Mass Spectrometry for Peptide Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the direct identification and sequencing of peptides from their natural source. acs.orgnih.gov This technique allows researchers to analyze the complex mixture of molecules present in crude frog skin secretions.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used to rapidly determine the precise molecular masses of the peptides present in a sample. nih.govnih.govresearchgate.net This provides a "peptide profile" of the frog's secretions and can quickly identify molecules with masses corresponding to predicted ranatuerin peptides. researchgate.net
For definitive identification and sequencing, tandem mass spectrometry (MS/MS) is employed, often coupled with liquid chromatography (LC) for pre-separation (LC-MS/MS). nih.govmdpi.com In this technique, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are measured. This fragmentation pattern allows for de novo sequencing, revealing the exact amino acid sequence of the peptide without prior genetic information. nih.govmdpi.com This method is crucial for confirming that the peptides identified in the skin secretion match the sequence encoded by the cloned cDNA of the Ranatuerin-2N precursor.
Spectroscopic Techniques for Structural Analysis (e.g., CD, NMR if applicable to fragments)
Understanding the three-dimensional structure of the mature ranatuerin peptides is key to understanding how they function. Spectroscopic techniques are the primary methods used to elucidate these structures.
Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure of peptides. nih.govnih.gov CD spectra can reveal whether a peptide adopts an α-helical, β-sheet, or random coil conformation. nih.gov For ranatuerin peptides, these studies are often conducted in different solvents. For instance, a peptide may show a random coil structure in an aqueous solution but fold into a distinct α-helix in a membrane-mimicking environment, such as 50% trifluoroethanol (TFE) or in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govnih.gov This conformational change is indicative of the peptide's interaction with bacterial membranes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can provide a more detailed, high-resolution 3D structure of a peptide. While a complex and data-intensive technique, solid-state NMR has been used to analyze the structure of ranatuerin peptides, confirming helical structures within specific domains like the "rana-box". nih.gov These detailed structural models are invaluable for understanding structure-activity relationships.
In Vitro Functional Assays (e.g., Ligand Binding, Enzymatic Activity, Cell-Based Assays)
To determine the biological activity of peptides derived from the Ranatuerin-2N precursor, a variety of in vitro assays are performed. These tests are essential for characterizing their therapeutic potential.
Antimicrobial Assays: The most fundamental test is the determination of the Minimum Inhibitory Concentration (MIC). This assay measures the lowest concentration of a peptide required to inhibit the visible growth of a specific microorganism, such as Staphylococcus aureus or Escherichia coli. bioone.orgnih.gov These assays have shown that ranatuerin peptides possess broad-spectrum activity against various bacteria. nih.govmdpi.com
Cell-Based Assays:
Hemolytic Assays: To assess the peptide's toxicity to mammalian cells, its ability to lyse red blood cells (hemolysis) is measured. nih.govnih.gov Peptides with high antimicrobial activity but low hemolytic activity are considered promising therapeutic candidates. uaeu.ac.aenih.gov
Cytotoxicity Assays: Assays using cultured human cell lines, such as MTT or LDH release assays, are performed to evaluate the peptide's general cytotoxicity. nih.govnih.gov Ranatuerin-2PLx, for example, has been shown to inhibit the proliferation of several tumor cell lines. nih.gov
Membrane Permeability Assays: To investigate the mechanism of action, researchers test the peptide's ability to disrupt bacterial cell membranes. These assays, which can use fluorescent dyes like propidium (B1200493) iodide, show how quickly and effectively a peptide can permeabilize the membrane, leading to bacterial death. nih.govnih.gov
The results from these functional assays provide a comprehensive profile of a peptide's efficacy and safety.
Bioinformatic Tools for Sequence, Structure, and Phylogenetic Analysis
Bioinformatics plays a critical role in every stage of Ranatuerin-2N precursor research, from initial discovery to final analysis. nih.govnih.gov
Sequence Analysis: Databases and tools like BLAST (Basic Local Alignment Search Tool) are used to compare the cloned cDNA or peptide sequence against all known sequences. acs.orgnih.gov This helps to identify the peptide family and find related molecules. acs.org Programs like SignalP are used to predict the location of the signal peptide in the precursor sequence, which is cleaved off during maturation. nih.gov
Structural Prediction: Online tools are used to predict the secondary structure (e.g., α-helical content) and physicochemical properties like hydrophobicity and net charge from the amino acid sequence. nih.gov Helical wheel plots can visualize the amphipathic nature of a peptide, showing how hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, a key feature for membrane interaction. nih.gov
Phylogenetic Analysis: The amino acid sequences of ranatuerin-2 (B1576050) peptides from different frog species are used to construct phylogenetic trees. nih.govvetmeduni.ac.at This analysis helps to understand the evolutionary relationships between species and how these defense peptides have diversified over time. uaeu.ac.aevetmeduni.ac.at
Gene Editing and Mutagenesis for Structure-Function Studies
To pinpoint which parts of the Ranatuerin-2N peptide are essential for its activity, researchers systematically modify its amino acid sequence. This approach, known as structure-function relationship (SAR) analysis, is crucial for designing improved peptide-based drugs. mdpi.commdpi.com
While direct gene editing of the precursor in frogs is not common, site-directed mutagenesis is a powerful laboratory technique. plos.org More frequently, researchers use solid-phase peptide synthesis to create a series of synthetic analogues of the native peptide. nih.govnih.govnih.gov For example, specific amino acids can be substituted, or parts of the peptide, like the C-terminal "rana-box" loop, can be deleted. nih.govnih.gov
These modified peptides are then subjected to the same functional assays (antimicrobial, hemolytic, etc.) as the original peptide. By comparing the activities of the analogues to the parent peptide, scientists can determine the importance of specific residues or structural motifs for its biological function, stability, and selectivity. nih.govmdpi.com For example, studies have shown that removing the rana-box can significantly decrease the antimicrobial and antiproliferative activities of Ranatuerin-2PLx. nih.gov
| Parameter | Technique | Purpose | Finding Example |
| Genetic Blueprint | cDNA Library "Shotgun" Cloning | Isolate the gene sequence for the precursor protein. | The full-length cDNA for ranatuerin-2Pb was successfully cloned from a Rana pipiens skin secretion library. nih.gov |
| Peptide Identification | MALDI-TOF & LC-MS/MS | Identify and sequence peptides directly from skin secretions. | The presence of the mature Ranatuerin-2PLx peptide was confirmed by LC-MS/MS in pickerel frog secretions. nih.gov |
| Secondary Structure | Circular Dichroism (CD) | Determine α-helical or other structures in different environments. | Ranatuerin-2PLx shows a random coil pattern in water but forms a significant α-helix in a membrane-mimetic (TFE) solution. nih.gov |
| Antimicrobial Potency | Minimum Inhibitory Conc. (MIC) Assay | Measure the concentration needed to inhibit microbial growth. | Ranatuerin-2Pb exhibited strong activity against S. aureus and E. coli but was inactive against P. aeruginosa. nih.gov |
| Mammalian Toxicity | Hemolytic Assay | Assess damage to red blood cells. | Ranatuerin peptides generally show relatively low hemolytic activity, making them attractive drug candidates. uaeu.ac.ae |
| Evolutionary Links | Phylogenetic Analysis | Compare sequences across species to infer evolutionary relationships. | Cladistic analysis of ranatuerin-2 sequences supports the division of New World frogs into the genera Lithobates and Rana. vetmeduni.ac.at |
| Functional Domains | Peptide Analogue Synthesis | Modify the peptide sequence to find key functional regions. | Deleting the C-terminal 'rana box' from Ranatuerin-2PLx markedly reduced its antimicrobial and antiproliferative activity. nih.gov |
Future Research Directions and Translational Potential in Research Tools
The Ranatuerin-2N protein precursor represents a rich source of bioactive peptides with significant potential beyond direct therapeutic applications. As a component of the complex amphibian innate immune system, its structure and the functions of its derived peptides offer numerous avenues for future research and development of novel research tools. The following sections explore the future directions for elucidating the biology of the Ranatuerin-2N precursor and harnessing its potential for cellular and systems-level investigations.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and characterizing the partial sequence of Ranatuerin-2N protein precursor?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) combined with Edman degradation to resolve partial sequences. Ensure peptide mapping aligns with theoretical fragmentation patterns derived from homologous proteins. For structural validation, employ circular dichroism (CD) spectroscopy to assess secondary structures under physiological buffers . Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions.
Q. How can researchers address gaps in existing literature on Ranatuerin-2N’s biochemical properties?
- Methodological Answer : Conduct systematic reviews using databases like PubMed and EMBASE, applying Boolean search strategies (e.g., "Ranatuerin-2N AND (structure OR function)") to identify understudied domains . Prioritize replicating foundational studies to confirm reproducibility, noting discrepancies in buffer conditions or post-translational modifications that may explain variability .
Q. What are the best practices for designing experiments to analyze the stability of Ranatuerin-2N under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability studies with HPLC or size-exclusion chromatography to monitor degradation kinetics. Employ design-of-experiment (DoE) principles to test multifactorial conditions (e.g., pH 4–9, 25–45°C). Reference ICH Q1A guidelines for pharmaceutical proteins to define acceptance criteria (e.g., ≥90% purity retention) .
Advanced Research Questions
Q. How can contradictory data on Ranatuerin-2N’s antimicrobial activity be reconciled across studies?
- Methodological Answer : Perform meta-analyses to quantify heterogeneity using tools like RevMan. Investigate methodological divergences, such as differences in microbial strains, inoculum sizes, or endpoint assays (e.g., MIC vs. time-kill curves). Validate findings with orthogonal assays (e.g., fluorescence-based membrane disruption assays) .
Q. What strategies are effective for elucidating the functional role of the partial precursor sequence in Ranatuerin-2N’s maturation?
- Methodological Answer : Use site-directed mutagenesis to truncate or modify the precursor region, followed by pulse-chase assays to track processing kinetics. Pair with cryo-EM or X-ray crystallography to resolve structural changes in precursor-product relationships .
Q. How should researchers optimize in vivo models to study Ranatuerin-2N’s tissue-specific expression and bioactivity?
- Methodological Answer : Employ CRISPR/Cas9 knock-in models with fluorescent tags (e.g., GFP) for spatial tracking. Use RNAscope® hybridization to correlate mRNA levels with protein expression. For bioactivity, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to link exposure metrics (AUC, Cmax) to functional outcomes .
Q. What computational approaches are suitable for predicting interactions between Ranatuerin-2N and putative molecular targets?
- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities and conformational dynamics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response data for Ranatuerin-2N’s bioactivity?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Report 95% confidence intervals and use ANOVA with post-hoc corrections for multi-group comparisons. Adhere to NIH guidelines for preclinical data transparency, including raw data deposition in repositories like Figshare .
Q. What criteria should be used to assess the validity of Ranatuerin-2N’s proposed mechanisms in peer-reviewed manuscripts?
- Methodological Answer : Follow the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate mechanistic hypotheses. Require orthogonal validation (e.g., genetic knockdown + rescue experiments) and explicit discussion of alternative explanations .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
